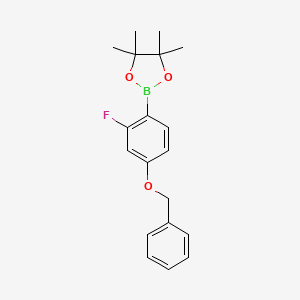

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester

CAS No.: 1823170-17-7

Cat. No.: VC2933882

Molecular Formula: C19H22BFO3

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823170-17-7 |

|---|---|

| Molecular Formula | C19H22BFO3 |

| Molecular Weight | 328.2 g/mol |

| IUPAC Name | 2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

| Standard InChI Key | GZZQURYDPPCTSI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |

Introduction

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a benzyloxy group and a fluorine atom on the aromatic ring. The compound's molecular formula is C₁₉H₂₂BFO₃, with a molecular weight of approximately 328.19 g/mol . This compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between the boron atom of the boronic acid and an organic halide in the presence of a palladium catalyst.

Synthesis and Applications

The synthesis of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester typically involves several steps, starting with the preparation of the corresponding boronic acid, followed by esterification with pinacol to form the pinacol ester. This compound is used extensively in organic synthesis due to its ability to participate in Suzuki-Miyaura coupling reactions, which are crucial for forming complex organic molecules.

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling: This compound serves as a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between the boron atom of the boronic acid and an organic halide.

-

Pharmaceutical Research: The presence of fluorine in the compound makes it an interesting starting material for the development of new pharmaceuticals, as fluorine can improve the binding properties of drugs.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester, but its unique combination of a benzyloxy group and a fluorine atom distinguishes it from others.

Comparison Table

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume